1H-Pyrazole-4-carboxaldehyde, 3-(3-fluorophenyl)-
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Overview
Description
1H-Pyrazole-4-carboxaldehyde, 3-(3-fluorophenyl)- is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at the 3-position and a carboxaldehyde group at the 4-position makes this compound unique and of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxaldehyde, 3-(3-fluorophenyl)- typically involves the reaction of appropriate hydrazines with α, β-unsaturated ketones or aldehydes. One common method is the Vilsmeier-Haack reaction, where hydrazones derived from aryl methyl ketones react with phenylhydrazine . Another method involves the oxidation of corresponding alcohols .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxaldehyde, 3-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-4-carboxaldehyde, 3-(3-fluorophenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-(3-fluorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Phenyl-1H-pyrazole-4-carboxaldehyde: Similar structure but lacks the fluorophenyl group.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a fluorophenyl group but differs in other substituents.
Uniqueness: 1H-Pyrazole-4-carboxaldehyde, 3-(3-fluorophenyl)- is unique due to the specific positioning of the fluorophenyl and carboxaldehyde groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11FN2O |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-(3-fluorophenyl)pyrazolidine-4-carbaldehyde |
InChI |
InChI=1S/C10H11FN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-4,6,8,10,12-13H,5H2 |
InChI Key |
UYMDHMDYMWEBHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(NN1)C2=CC(=CC=C2)F)C=O |
Origin of Product |
United States |
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